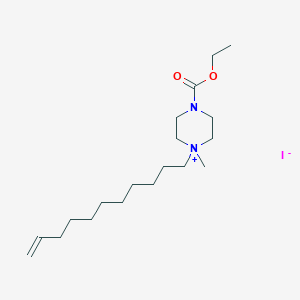

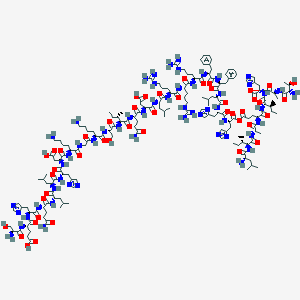

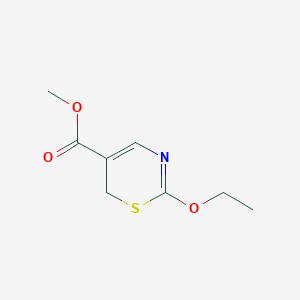

![molecular formula C14H17NO2 B054950 7-苄基-2-氧杂-7-氮杂螺[4.4]壬烷-1-酮 CAS No. 119102-90-8](/img/structure/B54950.png)

7-苄基-2-氧杂-7-氮杂螺[4.4]壬烷-1-酮

描述

The compound "7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one" is a part of a broader class of spiro compounds, which are characterized by their unique structural framework. Spiro compounds are known for their diverse chemical reactivities and have been studied for various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 2-oxa-7-azaspiro[4.4]nonane derivatives, including those similar to "7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one," has been achieved through various methods. A notable approach involves the Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones, leading to good yields and demonstrating the efficiency of this synthetic route (Huynh et al., 2017). Another method includes the sequential ‘condensation–iodolactonization’ reactions, showcasing the versatility in synthesizing spiro compounds with complex structures (Ullah et al., 2005).

科学研究应用

合成化学和分子结构:

- 化合物 7-苄基-2-氧杂-7-氮杂螺[4.4]壬烷-1-酮参与了专注于螺化合物的合成和结构分析的研究。例如,Huynh、Nguyen 和 Nishino (2017) 描述了 2-氧杂-7-氮杂螺[4.4]壬烷-8,9-二酮的一锅合成,突出了该化合物在形成复杂分子结构中的作用 (Huynh、Nguyen 和 Nishino,2017)。

抗菌剂:

- Al-Ahmadi (1996) 研究了双螺杂环系统作为抗菌剂的合成,涉及与 1-氧杂-4-硫杂螺[4.4]壬烷-2-酮的反应。该研究突出了像 7-苄基-2-氧杂-7-氮杂螺[4.4]壬烷-1-酮这样的螺化合物的潜在生物医学应用 (Al-Ahmadi,1996)。

抗惊厥研究:

- Farrar 等人 (1993) 的研究探索了与 7-苄基-2-氧杂-7-氮杂螺[4.4]壬烷-1-酮相关的化合物的抗惊厥活性,提供了对潜在治疗应用的见解 (Farrar 等,1993)。

抗病毒研究:

- Apaydın 等人 (2019) 的一项研究涉及合成和评估 1-硫杂-4-氮杂螺[4.5]癸-3-酮衍生物对人类冠状病毒的活性,突出了与 7-苄基-2-氧杂-7-氮杂螺[4.4]壬烷-1-酮结构相关的化合物的抗病毒潜力 (Apaydın 等,2019)。

血管生成抑制:

- Asami 等人 (2002) 发现阿扎斯平烯(一种具有与 7-苄基-2-氧杂-7-氮杂螺[4.4]壬烷-1-酮相似的 1-氧杂-7-氮杂螺[4.4]壬-2-烯-4,6-二酮骨架的化合物)是一种有效的血管生成抑制剂,表明其在癌症研究中的潜力 (Asami 等,2002)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-13-14(7-9-17-13)6-8-15(11-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZOFKOCEPRLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CCOC2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400695 | |

| Record name | 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one | |

CAS RN |

119102-90-8 | |

| Record name | 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

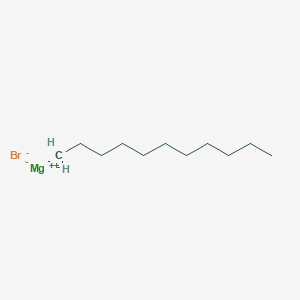

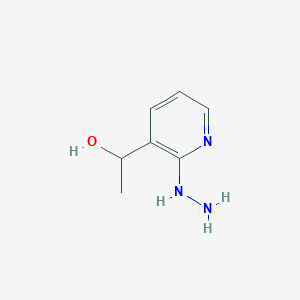

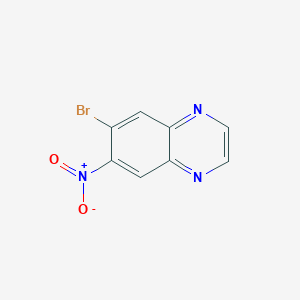

![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)

![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)